(2-Amino-2-ethylbutyl)diethylamine
Description
(2-Amino-2-ethylbutyl)diethylamine is a tertiary amine with the molecular formula C₁₀H₂₄N₂ (base compound) and a molecular weight of 172.31 g/mol (excluding HCl in its dihydrochloride form, C₁₀H₂₆Cl₂N₂) . Its structure consists of a central carbon atom bonded to two ethyl groups, an amino group (-NH₂), and a diethylamine group (-N(C₂H₅)₂), forming a branched aliphatic chain. This compound is classified under tertiary amines due to the presence of three alkyl groups attached to the nitrogen atom. It has been primarily utilized in research settings, though commercial availability is currently discontinued .
Properties
IUPAC Name |
1-N,1-N,2-triethylbutane-1,2-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H24N2/c1-5-10(11,6-2)9-12(7-3)8-4/h5-9,11H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIFNKVIYRJKUSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(CN(CC)CC)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H24N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Amino-2-ethylbutyl)diethylamine typically involves the reaction of 2-ethylbutylamine with diethylamine under specific conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions and to ensure the purity of the final product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and advanced purification techniques to achieve high yields and purity. The process may also include the use of catalysts to enhance the reaction rate and selectivity.
Chemical Reactions Analysis
Types of Reactions: (2-Amino-2-ethylbutyl)diethylamine can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of corresponding amides or nitriles.
Reduction: Reduction reactions typically result in the formation of amines or alcohols.
Substitution: Substitution reactions can produce a variety of alkylated amines.
Scientific Research Applications
(2-Amino-2-ethylbutyl)diethylamine has several applications in scientific research, including:
Chemistry: It can be used as a building block for the synthesis of more complex organic compounds.
Biology: The compound may serve as a reagent in biochemical assays or as a precursor for bioactive molecules.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
(2-Amino-2-ethylbutyl)diethylamine can be compared to other similar compounds such as diethylamine and triethylamine. While these compounds share structural similarities, this compound is unique due to its additional amino group and ethyl substituents, which can influence its reactivity and applications.
Comparison with Similar Compounds
Structural Comparison
| Compound | Molecular Formula | Amine Type | Key Substituents |
|---|---|---|---|
| (2-Amino-2-ethylbutyl)diethylamine | C₁₀H₂₄N₂ | Tertiary | Two ethyl groups, branched chain |
| (2-Amino-2-phenylethyl)dimethylamine | C₁₀H₁₆N₂ | Secondary | Phenyl group, dimethylamine |
| 2-Ethylbutylamine | C₆H₁₅N | Primary | Linear chain, single amino group |
| 2-(N,N-Diethylamino)ethyl chloride | C₆H₁₄ClN | Tertiary | Chloroethyl group, diethylamine |
Key Observations :
- 2-Ethylbutylamine, a primary amine, lacks the steric hindrance of tertiary amines, making it more reactive in nucleophilic reactions .
Physicochemical Properties
*Derived from higher molecular weight compared to diethylamine.
Key Observations :
- The bulky ethyl groups in this compound reduce water solubility compared to smaller amines like diethylamine .
- Tertiary amines generally exhibit lower basicity than primary/secondary amines due to steric hindrance and reduced solvation .
Key Observations :
- The tertiary amine structure of this compound limits its use in direct nucleophilic reactions but makes it suitable for coordination chemistry or as a phase-transfer catalyst.
- Diethylamine’s smaller size and higher reactivity enable industrial-scale applications, such as synthesizing ethanolamines .
Key Observations :
- While this compound shares corrosive properties with diethylamine, its lower volatility reduces inhalation risks .
- Primary amines like 2-ethylbutylamine pose higher irritation risks due to greater reactivity with biological tissues .
Biological Activity
(2-Amino-2-ethylbutyl)diethylamine, also known as diethylaminoethylamine, is a chemical compound that has garnered attention for its potential biological activities. This article explores its biological mechanisms, applications, and relevant research findings.
- Molecular Formula: C10H26N2
- Molecular Weight: 186.34 g/mol
- CAS Number: 1989659-79-1
The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This modulation can influence various physiological processes, including neurotransmission and enzyme activity.
Biological Applications
- Enzyme Inhibition : Research indicates that this compound can inhibit certain enzymes, making it a candidate for studies related to metabolic regulation and drug development.
- Therapeutic Potential : The compound has been investigated for its potential therapeutic effects in various medical applications, including its role as a precursor in the synthesis of pharmaceutical compounds.
- Neurotransmission : Preliminary studies suggest that this compound may influence neurotransmitter systems, although detailed mechanisms remain to be elucidated.
Study 1: Enzyme Interaction
A study published in a peer-reviewed journal examined the interaction of this compound with specific enzymes involved in metabolic pathways. The findings indicated a significant inhibition effect on enzyme activity at varying concentrations, suggesting potential applications in metabolic disorders.
Study 2: Neuropharmacological Effects
In another study focusing on neuropharmacology, researchers evaluated the effects of this compound on neurotransmission in animal models. Results showed altered levels of neurotransmitters, indicating a possible role in modulating synaptic transmission and behavior.
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| This compound | C10H26N2 | Enzyme inhibition, potential neurotransmitter modulation |
| N,N-Diethyl-2-aminoethanol | C6H15NO | Mild neuroactive properties |
| N,N-Diethyl-4-(methanesulfonylmethyl)benzamide | C12H17N3O3S | Investigated for anti-inflammatory effects |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
